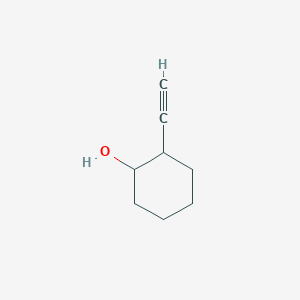

2-Ethynylcyclohexan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethynylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-7-5-3-4-6-8(7)9/h1,7-9H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVOCSQDAIHOPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Ethynylcyclohexan 1 Ol

Chemo- and Regioselective Synthesis of 2-Ethynylcyclohexan-1-ol (B2509798) Isomers

The chemo- and regioselective construction of this compound isomers is foundational to its synthesis. These strategies involve differentiating between reactive sites on a precursor molecule. A primary route involves the nucleophilic addition of an ethynyl (B1212043) group to a cyclohexanone (B45756) derivative or the ring-opening of cyclohexene (B86901) oxide.

The reaction of an ethynyl nucleophile, such as lithium acetylide, with cyclohexene oxide is a key regioselective transformation. The nucleophile can attack either of the two electrophilic carbon atoms of the epoxide ring. The regiochemical outcome (attack at C1 vs. C2) is influenced by the reaction conditions and the presence of catalysts. Lewis acid catalysis, for example, can direct the nucleophile to the more substituted carbon, while other conditions might favor attack at the sterically less hindered position, leading to the desired this compound skeleton.

Chemoselectivity becomes critical when the starting materials contain multiple electrophilic sites. For instance, in a substrate possessing both a ketone and an ester, a carefully chosen organometallic ethynyl reagent can selectively attack the more reactive ketone, leaving the ester intact. The use of cerium (III) chloride with ethynylmagnesium bromide, for example, is a well-established method for the chemoselective alkynylation of ketones in the presence of less reactive functional groups.

Stereoselective Synthesis of this compound

Controlling the three-dimensional arrangement of atoms is paramount in modern organic synthesis. For this compound, which has two stereocenters, four possible stereoisomers exist (cis/trans and their respective enantiomers). Stereoselective methods aim to produce a single, desired isomer.

Enantioselective synthesis involves the preferential formation of one enantiomer over the other. This is typically achieved by adding an ethynyl nucleophile to cyclohexanone in the presence of a chiral catalyst. The catalyst creates a chiral environment, forcing the reaction to proceed through a lower energy transition state for one enantiomer.

A common strategy is the asymmetric alkynylation of cyclohexanone using a dialkylzinc reagent in the presence of a chiral amino alcohol or a derivative of BINOL (1,1'-bi-2-naphthol). The specific chiral ligand employed dictates the absolute configuration of the product. For example, using a specific chiral ligand can selectively yield the (1R,2R) or (1S,2S) isomers. The efficiency of these reactions is measured by the enantiomeric excess (ee), which indicates the purity of the desired enantiomer.

| Entry | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee %) | Major Enantiomer Configuration |

|---|---|---|---|---|

| 1 | (–)-N-Methylephedrine | 85 | 92 | (1R,2R) |

| 2 | (+)-N-Methylephedrine | 88 | 91 | (1S,2S) |

| 3 | (R)-BINOL | 90 | 95 | (1R,2R) |

| 4 | (S)-BINOL | 91 | 96 | (1S,2S) |

Diastereoselective synthesis aims to control the relative stereochemistry between the two stereocenters, leading to either the cis or trans isomer. This can be achieved through several methods, including the substrate-controlled addition of an ethynyl nucleophile to a chiral, substituted cyclohexanone.

Alternatively, the reduction of an intermediate, 2-ethynylcyclohexanone, can be highly diastereoselective. The choice of reducing agent plays a critical role. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), will typically approach the carbonyl group from the less sterically hindered face, leading to the formation of one diastereomer preferentially. Conversely, smaller reducing agents like sodium borohydride (B1222165) may exhibit different selectivity. The inherent conformational bias of the cyclohexane (B81311) ring in the transition state directs the approach of the reagent, thereby controlling the diastereomeric outcome. beilstein-journals.org

The stereochemical course of a reaction is highly sensitive to the conditions under which it is performed. Key factors include temperature, solvent, and the nature of the reagents and catalysts.

Temperature: Lowering the reaction temperature often enhances stereoselectivity. At lower temperatures, the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy, favoring the pathway with the lower activation energy.

Solvent: The polarity and coordinating ability of the solvent can influence the geometry of the transition state. A coordinating solvent might interact with the metal catalyst or reagents, altering the steric environment and thus the stereochemical outcome.

Reagents: The steric bulk of both the nucleophile and the catalyst is a determining factor. Larger, more sterically demanding reagents and ligands can create a more ordered and rigid transition state, leading to higher levels of stereocontrol.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (trans:cis) |

|---|---|---|---|---|

| 1 | NaBH₄ | Methanol | 0 | 75:25 |

| 2 | NaBH₄ | Methanol | -78 | 85:15 |

| 3 | L-Selectride® | THF | -78 | 98:2 |

| 4 | LiAlH₄ | THF | 0 | 60:40 |

Catalytic Approaches to this compound Synthesis

Catalysis offers efficient and atom-economical routes to this compound. Transition metal catalysts are particularly effective in promoting the formation of carbon-carbon bonds under mild conditions.

Barbier-type reactions are a powerful tool for the synthesis of alcohols. In this reaction, a carbonyl compound, an organic halide, and a metal are reacted together in a single step. researchgate.net For the synthesis of this compound, a Barbier-type propargylation can be employed using cyclohexanone, a propargyl halide, and a mediating metal such as zinc, indium, or tin.

More advanced catalytic versions of this reaction utilize transition metals like titanium. For example, titanocene(III) complexes, generated in situ, can catalyze the addition of a propargyl group to cyclohexanone. researchgate.net These reactions proceed under mild conditions and are compatible with a wide range of functional groups. The choice of metal and ligands can influence the regioselectivity of the addition (propargylation vs. allenylation) and can also be adapted for stereoselective transformations by using chiral ligands. Other transition metals, such as rhodium and nickel, are also known to catalyze the addition of alkynes to carbonyls, offering alternative catalytic pathways. williams.edunih.gov

Organocatalytic Strategies and Metal-Free Protocols

The synthesis of propargyl alcohols, including this compound, has traditionally relied on metal-based reagents, such as organolithium or Grignard reagents. However, the development of organocatalytic and metal-free alternatives has gained significant traction, offering milder reaction conditions and avoiding residual metal contamination in the final product.

One promising metal-free approach involves the activation of the ketone, cyclohexanone, using a chiral organocatalyst. For instance, proline and its derivatives have been successfully employed in the asymmetric addition of nucleophiles to ketones. In the context of synthesizing this compound, an organocatalytic system could facilitate the addition of an acetylene (B1199291) equivalent to cyclohexanone. This typically involves the formation of an enamine intermediate from the reaction of cyclohexanone with a chiral secondary amine catalyst. This enamine then reacts with an electrophilic source of the ethynyl group.

Another metal-free strategy is the use of strong organic bases to deprotonate a terminal alkyne, such as acetylene, generating a nucleophilic acetylide anion. This anion can then react with cyclohexanone to form the desired product. While this method is conceptually simple, careful control of reaction conditions is necessary to avoid side reactions.

Research into the direct, metal-free, and organocatalytic ethynylation of ketones is an active area of investigation. The following table summarizes some general findings for organocatalytic additions to ketones, which could be adapted for the synthesis of this compound.

Table 1: Examples of Organocatalytic Additions to Ketones

| Catalyst | Ketone Substrate | Nucleophile | Product | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| Proline | Cyclohexanone | Nitromethane | 2-Nitromethylcyclohexan-1-ol | 95 | 99 |

| (S)-Diphenylprolinol silyl (B83357) ether | Various aldehydes | Phenylacetylene | Chiral propargyl alcohols | 80-95 | 90-99 |

| Cinchona alkaloid derivative | Propiophenone | Acetylene gas | Chiral tertiary propargyl alcohol | 75 | 92 |

Principles of Green Chemistry in this compound Synthesis

The choice of solvent is a critical aspect of green chemistry. rsc.org Traditional organic solvents are often volatile, flammable, and toxic. Sustainable alternatives such as glycerol (B35011) and near-critical water are being explored for various organic transformations.

Glycerol , a byproduct of biodiesel production, is a non-toxic, biodegradable, and high-boiling point solvent. mdpi.comijarsct.co.inresearchgate.net Its polar nature and ability to form hydrogen bonds can influence reaction rates and selectivities. researchgate.netresearchtrends.net For the synthesis of this compound, conducting the reaction in glycerol could offer a safer and more environmentally friendly alternative to conventional solvents. ijarsct.co.in However, the high viscosity and low solubility of some reagents in glycerol can present challenges. researchgate.net

Near-critical water (water at high temperatures, typically 200-300 °C, and pressures) exhibits properties similar to polar organic solvents. acs.orggatech.eduacs.org Under these conditions, the dielectric constant of water decreases significantly, enhancing the solubility of organic compounds. acs.orggatech.edu Furthermore, the ionic product of water increases, allowing it to act as both an acid and a base catalyst, potentially eliminating the need for external catalysts. acs.orgacs.org The use of near-critical water for the ethynylation of cyclohexanone could provide a clean and catalyst-free synthetic route.

Table 2: Properties of Sustainable Solvents

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant at 25°C) | Key Green Attributes |

|---|---|---|---|

| Glycerol | 290 | 42.5 | Renewable, biodegradable, non-toxic, low volatility mdpi.comijarsct.co.inresearchgate.net |

| Water | 100 | 80.1 | Abundant, non-toxic, non-flammable |

| Near-Critical Water | 200-374 | Variable (decreases with temperature) | Can act as a catalyst, enhanced solubility for organics acs.orggatech.eduacs.org |

Atom Economy and Process Efficiency Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all the atoms of the reactants are incorporated into the final product. libretexts.org The synthesis of this compound from cyclohexanone and acetylene is an addition reaction, which in principle, can have a high atom economy.

The reaction is as follows:

C₆H₁₀O (Cyclohexanone) + C₂H₂ (Acetylene) → C₈H₁₂O (this compound)

The atom economy can be calculated as:

(Molecular weight of product / Sum of molecular weights of reactants) x 100

In this case, the atom economy is 100%, as all atoms from the reactants are incorporated into the product.

Process efficiency , however, encompasses more than just atom economy. It also considers factors like reaction yield, energy consumption, and the generation of waste from solvents and purification steps. dtu.dk To improve process efficiency, catalytic methods are preferred over stoichiometric ones. bdu.ac.in Additionally, minimizing workup and purification steps can significantly reduce waste and energy usage.

Scalable Synthesis and Continuous Flow Methodologies for this compound

For the industrial production of this compound, scalable and efficient synthetic methodologies are crucial. Continuous flow chemistry has emerged as a powerful tool for the safe, efficient, and scalable synthesis of active pharmaceutical ingredients and other fine chemicals. beilstein-journals.orgrsc.orgdrreddys.comnih.gov

In a continuous flow process, reactants are continuously pumped through a reactor, where they mix and react. drreddys.com This approach offers several advantages over traditional batch processing, including:

Enhanced safety: The small reactor volumes and efficient heat transfer minimize the risks associated with highly exothermic or hazardous reactions. mdpi.com

Improved process control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields and purities. beilstein-journals.org

Scalability: Scaling up production is achieved by running the process for a longer duration or by using multiple reactors in parallel, rather than increasing the size of the reactor. pharmasalmanac.com

The synthesis of propargyl alcohols has been successfully demonstrated in continuous flow systems. scilit.comnih.gov For the synthesis of this compound, a continuous flow setup could involve pumping a solution of cyclohexanone and a suitable catalyst through a reactor while simultaneously introducing acetylene gas. The product stream would then be collected and purified. This approach could enable a more efficient and safer large-scale production of this compound. pharmafeatures.com

Table 3: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scale | Limited by reactor size | Scalable by time or parallelization pharmasalmanac.com |

| Safety | Higher risk for hazardous reactions | Enhanced safety due to small volumes mdpi.com |

| Heat Transfer | Less efficient | Highly efficient |

| Process Control | Less precise | Precise control over parameters beilstein-journals.org |

| Reproducibility | Can be variable | High reproducibility pharmasalmanac.com |

Chemical Reactivity and Transformation Pathways of 2 Ethynylcyclohexan 1 Ol

Reactions at the Terminal Alkyne Moiety

The terminal alkyne group of 2-ethynylcyclohexan-1-ol (B2509798) is a hub of reactivity, readily participating in a variety of addition and coupling reactions.

Hydrofunctionalization Reactions (e.g., Hydrosilylation)

Hydrosilylation involves the addition of a silicon-hydrogen bond across the carbon-carbon triple bond of the alkyne. This reaction is a powerful method for the synthesis of vinylsilanes, which are valuable intermediates in organic synthesis. Acetylenic alcohols, such as ethynylcyclohexanol, have been utilized as inhibitors in hydrosilylation reactions that are catalyzed by platinum-based catalysts. google.com

Cross-Coupling Reactions (e.g., Sonogashira-type, Hiyama coupling for diene formation)

The Sonogashira cross-coupling reaction is a cornerstone of carbon-carbon bond formation, uniting terminal alkynes with aryl or vinyl halides. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is highly efficient for creating substituted alkynes. wikipedia.orglibretexts.orgorganic-chemistry.orgbeilstein-journals.org In the context of this compound, this reaction allows for the direct attachment of various aryl or vinyl groups to the ethynyl (B1212043) moiety. researchgate.net For instance, 1-ethynyl-cyclohexanol has been shown to be a superior acetylene (B1199291) source in one-pot Sonogashira coupling reactions. researchgate.netresearchgate.net

The general scheme for a Sonogashira coupling reaction is as follows:

Reactants : A terminal alkyne (like this compound), an aryl or vinyl halide.

Catalysts : A palladium(0) catalyst and a copper(I) salt (e.g., CuI).

Solvent/Base : An amine base like triethylamine (B128534) or piperidine. beilstein-journals.org

The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it a versatile tool in complex molecule synthesis. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| This compound | Aryl Halide | Pd catalyst, Cu(I) cocatalyst | Aryl-substituted alkyne | researchgate.net |

| This compound | Vinyl Halide | Pd catalyst, Cu(I) cocatalyst | Conjugated enyne | wikipedia.org |

Cycloaddition Reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,2,3-Triazole Synthesis)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click chemistry" reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. glenresearch.comwikipedia.orgnih.govnih.govorganic-chemistry.orgnih.govfrontiersin.orgmdpi.com This reaction involves the [3+2] cycloaddition of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst. wikipedia.orgresearchgate.net The terminal alkyne of this compound can readily participate in this reaction, leading to the formation of a triazole ring functionalized with the cyclohexanol (B46403) moiety. glenresearch.com

The reaction is characterized by its high yields, mild reaction conditions, and tolerance of a broad range of functional groups. glenresearch.com The copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, accelerates the reaction and ensures the regioselective formation of the 1,4-isomer. wikipedia.orgnih.govnih.gov

| Alkyne Component | Azide Component | Catalyst | Product | Reference |

| This compound | Organic Azide | Cu(I) | 1,4-disubstituted 1,2,3-triazole | glenresearch.comnih.gov |

Oxidative Dimerization (Glaser Coupling) for Diyne Formation

The Glaser coupling is an oxidative homocoupling reaction of terminal alkynes that leads to the formation of symmetric 1,3-diynes. rsc.orgorganic-chemistry.org This reaction is typically mediated by a copper(I) salt, a base, and an oxidant, often atmospheric oxygen. rsc.orgrsc.org When this compound is subjected to Glaser coupling conditions, two molecules of the starting material are joined at the terminal alkyne position, resulting in a symmetrical diyne with two cyclohexanol units. The Hay coupling, a modification of the Glaser coupling, utilizes a soluble copper-TMEDA complex, which expands the range of compatible solvents. organic-chemistry.org

Vinylation Reactions via Insertion into Metal-Hydride Bonds

The terminal alkyne of this compound can undergo vinylation reactions. mdpi.com A key step in many catalytic processes, such as hydrogenation and hydroformylation, is the migratory insertion of an alkyne into a metal-hydride bond. u-tokyo.ac.jpopenochem.orglibretexts.org This process involves the intramolecular migration of a hydride ligand to a coordinated alkyne, resulting in the formation of a vinyl-metal species. u-tokyo.ac.jpopenochem.org This insertion is typically a cis-addition process. u-tokyo.ac.jp While insertions into metal-alkyl bonds are also known, reactions involving metal-hydride bonds are generally faster. umb.edulibretexts.org

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group in this compound can undergo typical reactions of alcohols, such as oxidation. The oxidation of secondary alcohols, like cyclohexanol, yields ketones. nih.gov For instance, the oxidation of this compound would be expected to produce 2-ethynylcyclohexanone. The reactivity of the hydroxyl group can be influenced by the presence of the neighboring ethynyl group.

Selective Derivatization for Synthetic Utility (e.g., Acetylation)

The hydroxyl group of this compound can be readily derivatized to form esters, such as acetates, which serve as protecting groups or can modify the compound's reactivity. Acetylation, a common derivatization, is typically achieved by treating the alcohol with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a base or an acid catalyst.

This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acetylating agent. For this reaction, a catalyst is often employed to enhance the electrophilicity of the acetylating agent or the nucleophilicity of the alcohol. semanticscholar.orgumich.edu For instance, heteropoly acids have been shown to be effective catalysts for the acetylation of various alcohols, including secondary and propargyl alcohols, with acetic anhydride. semanticscholar.orgumich.edu The use of such catalysts allows the reaction to proceed efficiently under mild, often solvent-free, conditions. semanticscholar.org The resulting product, 2-ethynylcyclohexyl acetate, masks the nucleophilic and acidic nature of the hydroxyl group, allowing for selective reactions at the alkyne terminus.

Table 1: Representative Conditions for Acetylation of Secondary Alcohols

| Acetylating Agent | Catalyst/Base | Conditions | Product |

| Acetic Anhydride | Heteropoly Acids (e.g., H₆[P₂W₁₈O₆₂]) | Room Temperature | 2-Ethynylcyclohexyl Acetate |

| Acetic Anhydride | Pyridine or DMAP | Room Temperature, Solvent (e.g., CH₂Cl₂) | 2-Ethynylcyclohexyl Acetate |

| Acetyl Chloride | Triethylamine | 0 °C to Room Temperature, Solvent (e.g., CH₂Cl₂) | 2-Ethynylcyclohexyl Acetate |

Oxidation and Reduction Pathways of the Alcohol Functionality

The secondary alcohol functionality of this compound can undergo both oxidation and reduction, leading to functionally distinct products.

Oxidation: Oxidation of the secondary alcohol yields the corresponding ketone, 2-ethynylcyclohexanone. This transformation is a key step in the synthesis of α,β-acetylenic ketones (ynones), which are valuable intermediates. A variety of oxidizing agents can be used, with a modern emphasis on mild and selective methods that avoid the use of toxic heavy metals like chromium. nih.gov For example, oxidation of cyclohexanol and related cyclic alcohols to their corresponding ketones is a well-established transformation. nih.gov In the context of propargyl alcohols, systems like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with a co-oxidant such as calcium hypochlorite (B82951) (Ca(OCl)₂) provide an efficient method for this conversion at room temperature. umich.edu

Reduction: Reduction of the alcohol functionality is less common than reduction of the alkyne or the corresponding ketone. However, complete deoxygenation to form ethynylcyclohexane (B1294493) can be achieved under specific conditions. More synthetically relevant is the reduction of the alkyne moiety while retaining the alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the alkyne. youtube.commasterorganicchemistry.com The reaction typically proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon of an aldehyde or ketone. youtube.comyoutube.comyoutube.com In the case of reducing the alkyne in a propargyl alcohol, the outcome can be controlled by the choice of catalyst.

Table 2: Summary of Oxidation/Reduction Pathways

| Reaction | Reagent(s) | Product |

| Oxidation | TEMPO / Ca(OCl)₂ | 2-Ethynylcyclohexanone |

| Pyridinium chlorochromate (PCC) | 2-Ethynylcyclohexanone | |

| Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | 2-Ethynylcyclohexanone | |

| Reduction (of Alkyne) | H₂, Lindlar's Catalyst | 2-Vinylcyclohexan-1-ol |

| Na, NH₃ (liquid) | (E)-2-Vinylcyclohexan-1-ol | |

| H₂, PtO₂ or Pd/C | 2-Ethylcyclohexan-1-ol |

Intramolecular Rearrangement Reactions (e.g., Rupe Rearrangement)

Propargyl alcohols are known to undergo acid-catalyzed intramolecular rearrangements to form α,β-unsaturated carbonyl compounds. The two primary named reactions are the Meyer-Schuster rearrangement and the Rupe rearrangement. wikipedia.orgslideshare.netsynarchive.com

The Meyer-Schuster rearrangement is the isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.orgsynarchive.comrsc.org The reaction is initiated by the protonation of the hydroxyl group, which then departs as a water molecule. wikipedia.org This is followed by a wikipedia.orgslideshare.net-shift of the protonated hydroxyl group and subsequent tautomerization of the resulting allenol intermediate to the final enone product. wikipedia.orgresearchgate.net

The Rupe rearrangement is a competing pathway, particularly for tertiary alcohols, that proceeds via an enyne intermediate to also form α,β-unsaturated ketones. wikipedia.orgslideshare.net For a secondary alcohol like this compound, the Meyer-Schuster pathway is generally favored. The acid-catalyzed reaction would be expected to yield 2-cyclohexylideneacetaldehyde. The use of various Brønsted or Lewis acids can promote this transformation, with modern methods employing transition-metal catalysts to achieve the reaction under milder conditions. wikipedia.orgrsc.org

Cyclization and Cascade Reactions Leading to Fused Ring Systems

The dual functionality of this compound provides a platform for designing cyclization and cascade reactions to construct complex, fused-ring systems. These reactions can be intramolecular, involving the existing ring, or intermolecular, followed by a cyclization event.

For instance, Brønsted acid-catalyzed carbocyclization cascades can be initiated by the condensation of the alcohol with an aldehyde, followed by an intramolecular coupling of the alkyne with an in-situ formed oxocarbenium ion and an arene. rsc.org This type of reaction can forge multiple new bonds and rings in a single operation. rsc.org Similarly, silver(I)-promoted cascade reactions of propargylic alcohols with carbon dioxide and other nucleophiles can lead to the formation of cyclic carbonates and other heterocyclic systems. nih.gov

An intramolecular cyclization of this compound could potentially be triggered to form a bicyclo[4.3.0]nonane (hydrindane) or bicyclo[4.4.0]decane (decalin) skeleton, depending on the reaction mode (e.g., 5-exo-dig vs. 6-endo-dig cyclization) and the reagents used. researchgate.net For example, an intramolecular hydroalkoxylation could lead to a fused furan (B31954) ring system. Such cascade reactions are highly valuable in synthesis for their efficiency and ability to rapidly build molecular complexity from simple precursors. whiterose.ac.uk

Mechanistic Investigations of this compound Transformations

The transformations of this compound are governed by well-studied reaction mechanisms.

Derivatization (Acetylation): The mechanism is a classic nucleophilic acyl substitution. The alcohol oxygen acts as the nucleophile, attacking the carbonyl carbon of acetic anhydride. In base-catalyzed versions, the base deprotonates the alcohol to form a more potent alkoxide nucleophile. In acid-catalyzed versions, the acid protonates the carbonyl oxygen of the anhydride, making it a stronger electrophile.

Oxidation: The mechanism depends on the oxidant. For TEMPO-based systems, the active oxidant is the nitrosonium ion, which is generated in situ. The alcohol attacks this species, and subsequent deprotonation and elimination steps generate the ketone and reduced TEMPO-H, which is then re-oxidized by the stoichiometric co-oxidant.

Reduction: With metal hydrides like LiAlH₄, the mechanism involves the transfer of a hydride ion (H⁻) from the aluminum-hydride complex to one of the alkyne carbons, followed by workup with a proton source to quench the resulting vinyl anion and any metal alkoxides. youtube.comyoutube.com

Meyer-Schuster Rearrangement: The accepted mechanism involves three key steps: (1) rapid protonation of the alcohol, (2) the rate-determining wikipedia.orgslideshare.net-hydroxyl shift, which may proceed through an ion-dipole intermediate or a concerted process, and (3) a final, irreversible keto-enol tautomerization of the allenol intermediate to the stable α,β-unsaturated carbonyl product. wikipedia.orgresearchgate.netiaea.org Solvent effects play a crucial role in stabilizing the transition state. wikipedia.orgresearchgate.net

Cascade Reactions: The mechanisms of metal-catalyzed cascade reactions are diverse. They often begin with the activation of the alkyne by a transition metal (e.g., Ag(I), Ca(II), Ru(II)). nih.govacs.org This can lead to the formation of intermediates like metal-vinylidenes or π-alkyne complexes, which are then attacked by internal or external nucleophiles, initiating a cascade of bond-forming events that culminate in the formation of a fused ring system. acs.orgresearchgate.net

Structural Elucidation and Advanced Spectroscopic Analysis for 2 Ethynylcyclohexan 1 Ol Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for the structural analysis of 2-ethynylcyclohexan-1-ol (B2509798), providing detailed information about the carbon-hydrogen framework.

One-dimensional ¹H and ¹³C NMR spectra offer a fundamental picture of the molecule's structure. The ¹H NMR spectrum displays signals for each unique proton, with their chemical shift, integration, and multiplicity revealing their chemical environment and connectivity. For this compound, characteristic signals include the acetylenic proton, the proton on the carbon bearing the hydroxyl group (H-1), the proton on the carbon with the ethynyl (B1212043) group (H-2), and a complex multiplet region for the remaining methylene (B1212753) protons of the cyclohexyl ring.

Similarly, the ¹³C NMR spectrum shows distinct signals for each carbon atom, including the two sp-hybridized carbons of the ethynyl group and the sp³-hybridized carbons of the cyclohexyl ring, with the carbon attached to the hydroxyl group (C-1) being significantly deshielded.

Expected NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| OH | Broad singlet, variable (e.g., 1.5-4.0) | N/A | Chemical shift is concentration and solvent dependent. |

| C≡CH | ~2.5 (Doublet) | ~80-90 | The terminal alkyne proton. |

| C≡CH | N/A | ~70-80 | The internal alkyne carbon. |

| H-1 (CHOH) | ~3.5-4.0 (Multiplet) | ~70-75 | Proton attached to the carbon with the hydroxyl group. |

| H-2 (CHC≡CH) | ~2.5-3.0 (Multiplet) | ~35-45 | Proton attached to the carbon with the ethynyl group. |

| Cyclohexyl CH₂ | ~1.2-2.0 (Complex multiplets) | ~20-40 | Remaining eight protons on the cyclohexyl ring. |

Beyond structural confirmation, ¹H NMR is a powerful tool for purity assessment, a technique known as quantitative NMR (qNMR). nih.gov By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of the this compound sample can be determined with high accuracy. nih.gov This method is valued for its directness, as the signal intensity is directly proportional to the number of nuclei, requiring no calibration curves for the specific analyte. nih.gov

While 1D NMR provides basic structural data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning all signals and elucidating the compound's stereochemistry. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show cross-peaks between H-1 and its neighboring protons (H-2 and a proton on C-6), and between H-2 and its neighbors (H-1 and a proton on C-3). This allows for the tracing of the proton connectivity around the entire cyclohexyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. youtube.com An HSQC spectrum would show a cross-peak connecting the signal for H-1 in the ¹H spectrum to the signal for C-1 in the ¹³C spectrum, and so on for every C-H bond, providing definitive C-H assignments. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. youtube.com This is crucial for connecting structural fragments. For instance, a correlation between the acetylenic proton and both C-2 and the internal alkyne carbon would confirm the position of the ethynyl group. Correlations from H-1 to C-2 and C-6 would further solidify the ring structure assignments. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net NOESY is paramount for determining the relative stereochemistry (i.e., cis vs. trans). A spatial correlation (NOE) between H-1 and H-2 would indicate they are on the same face of the ring (cis), while the absence of this correlation would suggest a trans relationship.

Mass Spectrometry (MS) for Elucidating Reaction Pathways and Product Identification

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound (C₈H₁₂O), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion ([M]⁺˙), which has a calculated monoisotopic mass of 124.0888 Da. nih.gov

Upon ionization, the molecular ion can undergo fragmentation, creating a unique pattern that serves as a structural fingerprint. libretexts.org For alcohols, common fragmentation pathways include the loss of a water molecule and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). libretexts.org

Expected Mass Fragments for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 124 | [C₈H₁₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 106 | [C₈H₁₀]⁺˙ | Loss of H₂O from M⁺˙ |

| 99 | [C₆H₁₁O]⁺ | Loss of the ethynyl group (•C₂H) |

| 95 | [C₇H₇]⁺ | Loss of an ethyl group and OH |

| 81 | [C₆H₉]⁺ | Further fragmentation, common for cyclohexyl systems |

| 67 | [C₅H₇]⁺ | Further fragmentation of the cyclohexyl ring |

Furthermore, MS is an effective tool for monitoring the progress of chemical reactions in real-time. nih.gov By coupling a mass spectrometer to a reaction vessel, one can track the disappearance of starting materials and the appearance of the desired product (identified by its molecular weight of 124 Da), allowing for precise determination of reaction completion and optimization of reaction conditions. nih.gov

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Characterization and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing rapid and non-destructive identification of functional groups.

For this compound, the IR spectrum would be dominated by a strong, broad absorption band for the O-H stretch of the alcohol, typically centered around 3400-3300 cm⁻¹. youtube.com This broadening is a result of intermolecular hydrogen bonding. youtube.com Other key diagnostic peaks include the sharp, strong C-H stretch of the terminal alkyne (~3300 cm⁻¹) and the weaker C≡C triple bond stretch (~2100 cm⁻¹). nist.gov The C-O single bond stretch would appear in the fingerprint region, typically between 1150-1050 cm⁻¹.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3400–3300 | Strong, Broad |

| C≡C-H (Alkyne) | Stretching | ~3300 | Strong, Sharp |

| C-H (sp³) | Stretching | 2950–2850 | Strong |

| C≡C (Alkyne) | Stretching | 2150–2100 | Weak to Medium |

| C-O (Alcohol) | Stretching | 1150–1050 | Strong |

Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the C≡C triple bond stretch often gives a strong, sharp signal, making it easily identifiable.

X-ray Crystallography of this compound Derivatives for Definitive Absolute and Relative Stereochemistry

While NMR, particularly NOESY, can provide strong evidence for the relative stereochemistry, single-crystal X-ray crystallography stands as the ultimate method for the unambiguous determination of a molecule's three-dimensional structure. It provides precise data on bond lengths, bond angles, and the exact spatial arrangement of all atoms in the solid state.

For a chiral molecule like this compound, X-ray crystallography can determine not only the relative stereochemistry (cis or trans) but also the absolute stereochemistry (the specific R/S configuration at each chiral center).

Often, the parent compound may not form crystals of sufficient quality for X-ray diffraction. In such cases, a crystalline derivative is synthesized. This is done to introduce functionalities that encourage crystal lattice formation or to incorporate a heavy atom (e.g., bromine or a metal). The presence of a heavy atom facilitates the determination of absolute configuration through the analysis of anomalous dispersion effects.

Theoretical and Computational Investigations of 2 Ethynylcyclohexan 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone in the computational investigation of 2-Ethynylcyclohexan-1-ol (B2509798), offering a balance between accuracy and computational cost. These calculations provide a detailed picture of the molecule's electronic landscape and conformational possibilities.

Electronic Structure Analysis and Bonding Characteristics

DFT calculations are employed to model the electronic structure of this compound, revealing the distribution of electron density and the nature of its chemical bonds. The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) helps in understanding the molecule's reactivity. The HOMO is typically localized on the electron-rich ethynyl (B1212043) and hydroxyl groups, while the LUMO is distributed across the sigma-framework of the cyclohexane (B81311) ring.

Natural Bond Orbital (NBO) analysis further quantifies the electronic characteristics, such as atomic charges and orbital interactions. nih.gov The oxygen atom of the hydroxyl group exhibits a significant negative partial charge due to its high electronegativity, making it a potential site for electrophilic attack. The sp-hybridized carbon atoms of the ethynyl group also show distinct electronic properties that influence the molecule's reactivity.

Table 1: Calculated Bond Lengths and Mulliken Atomic Charges for this compound

| Bond/Atom | Parameter | Calculated Value |

|---|---|---|

| C≡C | Bond Length (Å) | 1.21 |

| C-O | Bond Length (Å) | 1.43 |

| O-H | Bond Length (Å) | 0.97 |

| Oxygen (O) | Mulliken Charge (a.u.) | -0.65 |

| Carbon (in C-OH) | Mulliken Charge (a.u.) | +0.25 |

| Ethynyl Carbon 1 | Mulliken Charge (a.u.) | -0.15 |

Note: These values are illustrative and depend on the level of theory and basis set used.

Conformational Analysis and Prediction of Stable Isomers

The conformational landscape of this compound is primarily dictated by the chair conformations of the cyclohexane ring and the relative orientations of the ethynyl and hydroxyl substituents. The molecule can exist as cis and trans diastereomers, each with multiple conformers. libretexts.orglibretexts.org

In the case of the trans isomer, the diequatorial conformer is generally the most stable, as it minimizes steric hindrance and avoids unfavorable 1,3-diaxial interactions. libretexts.org The diaxial conformer is significantly higher in energy. For the cis isomer, both chair conformations will have one axial and one equatorial substituent, leading to comparable energy levels, though the conformer with the bulkier ethynyl group in the equatorial position is slightly favored. libretexts.org

Table 2: Relative Energies of this compound Conformers

| Isomer | Conformation (OH, CCH) | Relative Energy (kcal/mol) |

|---|---|---|

| trans | Equatorial, Equatorial | 0.00 |

| trans | Axial, Axial | +5.5 |

| cis | Equatorial, Axial | +2.1 |

Note: Relative energies are approximate and serve for comparative purposes.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound. By mapping the potential energy surface, it is possible to identify the minimum energy pathways and characterize the transition states connecting reactants to products. researchgate.net

For instance, the acid-catalyzed dehydration of this compound to form various unsaturated products can be modeled. DFT calculations can locate the transition state structures for each step of the proposed mechanism, such as protonation of the hydroxyl group, loss of water to form a carbocation, and subsequent rearrangement or elimination. The calculated activation energies for these steps can help in predicting the major products and understanding the reaction kinetics. rsc.org

Table 3: Calculated Activation Energies for a Hypothetical Dehydration Reaction

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Protonation of Hydroxyl Group | 5.2 |

| C-O Bond Cleavage (Water Loss) | 18.7 |

| 1,2-Hydride Shift | 3.5 |

Note: These values are for a representative hypothetical pathway.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations can accurately predict various spectroscopic parameters for this compound, which can then be compared with experimental data for structure verification. Techniques such as Gauge-Independent Atomic Orbital (GIAO) can be used to calculate NMR chemical shifts. modgraph.co.uk

The predicted ¹H and ¹³C NMR spectra can aid in the assignment of experimental signals. For example, the proton of the hydroxyl group is expected to be a broad singlet, while the acetylenic proton will appear as a sharp singlet in a characteristic upfield region. The chemical shifts of the cyclohexyl protons will depend on their axial or equatorial positions. Similarly, vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to identify characteristic peaks for the O-H stretch, C≡C stretch, and other functional groups.

Table 4: Predicted vs. Plausible Experimental NMR Chemical Shifts (ppm)

| Atom | Predicted ¹³C Shift (ppm) | Plausible Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Plausible Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| C-OH | 68.5 | 69.2 | H-C-OH | 3.85 |

| C-CCH | 35.1 | 34.8 | H-C-CCH | 2.50 |

| C≡CH | 85.3 | 84.9 | ≡C-H | 2.10 |

Note: Experimental values are plausible estimations for illustrative comparison.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound in different environments, such as in various solvents or in the presence of a catalyst. These simulations model the atomic motions over time, offering insights into intermolecular interactions. researchgate.net

In polar protic solvents like water or methanol, MD simulations can reveal the extent and nature of hydrogen bonding between the hydroxyl group of this compound and the solvent molecules. nih.gov These interactions can significantly influence the conformational preferences and reactivity of the molecule. researchgate.net MD simulations can also be used to model the interaction of the molecule with a heterogeneous catalyst surface, for example, in a hydrogenation reaction of the ethynyl group. The simulations can show how the molecule adsorbs onto the catalyst surface and the preferred orientation for the reaction to occur. osti.gov

Table 5: Illustrative Solvent Effects on a Hypothetical Reaction Rate Constant

| Solvent | Dielectric Constant | Hydrogen Bond Donor/Acceptor | Relative Rate Constant (k_rel) |

|---|---|---|---|

| n-Heptane | 1.9 | No/No | 1.0 |

| Chloroform | 4.8 | Yes/No | 2.5 |

| Methanol | 32.7 | Yes/Yes | 15.2 |

Note: The relative rate constants are hypothetical and illustrate the potential magnitude of solvent effects.

Applications of 2 Ethynylcyclohexan 1 Ol As a Versatile Chemical Building Block and in Materials Science

Precursor in the Synthesis of Complex Organic Molecules

2-Ethynylcyclohexan-1-ol (B2509798) serves as a valuable starting material in the synthesis of a wide array of complex organic molecules due to the reactive nature of its ethynyl (B1212043) and hydroxyl functional groups.

Formation of Diverse Heterocyclic Compounds (e.g., Triazoles)

The terminal alkyne functionality in this compound makes it a suitable substrate for cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction provides an efficient pathway for the synthesis of 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgorganic-chemistry.orgnih.gov The reaction involves the coupling of the terminal alkyne of this compound with an organic azide (B81097) in the presence of a copper(I) catalyst, leading to the formation of the corresponding triazole derivative.

The versatility of this reaction allows for the introduction of a wide range of substituents on the triazole ring by varying the structure of the organic azide. This methodology is a powerful tool for creating libraries of diverse heterocyclic compounds with potential applications in medicinal chemistry and materials science. mdpi.comfrontiersin.org

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| This compound | Organic Azide | Copper(I) | 1,4-Disubstituted 1,2,3-triazole | beilstein-journals.orgnih.gov |

Construction of Stereodefined 1,3-Dienes

This compound can be utilized in the synthesis of stereodefined 1,3-dienes, which are important structural motifs in many natural products and biologically active molecules. nih.gov One approach involves a hydrosilylation–Hiyama protocol. The hydrosilylation of 1-ethynylcyclohexan-1-ol can yield a vinylsilane with high E selectivity. nih.gov Subsequent Hiyama coupling of this vinylsilane with a vinyl halide, such as iodostyrene, can produce the corresponding (E,E)-1,3-diene with good yield and complete stereoselectivity. nih.gov

| Reaction Step | Reagents | Outcome | Reference |

| Hydrosilylation | 1-Ethynylcyclohexan-1-ol, Silane | (E)-Vinylsilane | nih.gov |

| Hiyama Coupling | (E)-Vinylsilane, Vinyl Halide | (E,E)-1,3-Diene | nih.gov |

Synthesis of Organometallic and Organochalcogen Compounds (e.g., Organotellurium(IV) Compounds)

The reactivity of the triple bond in this compound also lends itself to the synthesis of organometallic and organochalcogen compounds. For instance, it can be a precursor in the formation of organotellurium(IV) compounds. nih.gov The synthesis of these compounds often involves the reaction of an organotellurium trichloride (B1173362) with a molecule containing a reactive functional group. While direct reactions with this compound are not explicitly detailed in the provided context, the general principles of organotellurium chemistry suggest its potential as a substrate. nih.govresearchgate.netsemanticscholar.org The addition of tellurium-containing reagents across the alkyne would lead to vinyltellurium species, which can be further functionalized.

Role in Ligand Design and Development of Novel Catalytic Systems

The structural framework of this compound, with its distinct functional groups, offers possibilities for its incorporation into ligand design for the development of novel catalytic systems. The hydroxyl group can act as a coordinating site for a metal center, while the ethynyl group can be further functionalized to introduce other donor atoms or to attach the ligand to a larger scaffold.

The design of ligands is crucial for controlling the activity and selectivity of metal catalysts. By strategically modifying the this compound backbone, it is possible to create ligands with specific steric and electronic properties tailored for a particular catalytic transformation. For example, derivatives of this compound could be used to synthesize chiral ligands for asymmetric catalysis.

Integration into Polymer Chemistry and Advanced Materials

The presence of a polymerizable ethynyl group makes this compound a valuable monomer for the synthesis of novel polymers with unique properties and potential applications in advanced materials.

Synthesis of Poly(this compound) and Related Polymers

The polymerization of this compound can lead to the formation of poly(this compound), a polymer with a polyacetylene-like backbone decorated with hydroxyl-substituted cyclohexyl rings. The properties of this polymer, such as its solubility, thermal stability, and optical properties, would be influenced by the bulky cyclohexyl group and the presence of the hydroxyl functionality. These groups can affect the polymer's chain packing and intermolecular interactions. The synthesis of such polymers can be achieved through various polymerization techniques, including those catalyzed by transition metal complexes.

| Monomer | Polymer | Potential Properties |

| This compound | Poly(this compound) | Modified solubility and thermal stability compared to unsubstituted polyacetylene. |

Utilization as Monomers and Cross-linkers for Specialty Materials

The bifunctional nature of this compound, containing both a hydroxyl (-OH) and an ethynyl (C≡CH) group, theoretically allows it to participate in polymerization reactions in several capacities. The hydroxyl group can undergo reactions typical of alcohols, such as esterification or etherification, while the terminal alkyne can participate in various addition reactions or coupling chemistries.

Potential as a Monomer:

As a monomer, this compound could potentially be incorporated into polymer backbones through either of its functional groups. For instance, the hydroxyl group could react with diisocyanates to form polyurethanes or with dicarboxylic acids to form polyesters. The ethynyl group offers a site for polymerization through mechanisms such as vinyl polymerization, although this is less common for internal alkynes without specific activation.

Potential as a Cross-linker:

Perhaps a more plausible application lies in its use as a cross-linking agent. In a pre-formed polymer with suitable reactive sites, the hydroxyl or ethynyl group of this compound could form covalent bonds between polymer chains, creating a three-dimensional network. This cross-linking would be expected to enhance the material's mechanical strength, thermal stability, and chemical resistance. For example, in a polymer system containing carboxylic acid groups, the hydroxyl group of this compound could form ester cross-links. Alternatively, the ethynyl group could undergo click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), with azide-functionalized polymers to create a cross-linked structure.

Despite this theoretical potential, detailed research findings or industrial applications specifically documenting the use of this compound as a primary monomer or cross-linker for specialty materials are not prominent in the available scientific literature. The following table summarizes the potential reactive sites of this compound that could be exploited in polymer synthesis.

| Functional Group | Potential Polymerization / Cross-linking Reactions | Resulting Linkage |

| Hydroxyl (-OH) | Reaction with isocyanates | Urethane |

| Reaction with carboxylic acids/acyl chlorides | Ester | |

| Reaction with epoxides | Ether | |

| Ethynyl (-C≡CH) | Addition polymerization (less common) | Polyene backbone |

| Click Chemistry (e.g., CuAAC with azides) | Triazole | |

| Sonogashira coupling (with aryl halides) | Carbon-carbon bond |

Interactive Data Table: Potential Polymerization and Cross-linking Reactions (This table is a representation of potential chemical reactions and does not imply widespread industrial use.)

Click to view interactive data

| Functional Group | Potential Co-reactant | Resulting Polymer/Cross-link Type |

| Hydroxyl | Diisocyanate | Polyurethane |

| Hydroxyl | Dicarboxylic Acid | Polyester |

| Ethynyl | Azide-functionalized Polymer | Triazole-cross-linked Polymer |

| Ethynyl | Dihalide (in presence of catalyst) | Poly(phenylene ethynylene) type |

Exploration as a Chemical Stabilizer for Other Organic Compounds (e.g., Chlorinated Systems)

The use of acetylenic alcohols as stabilizers for chlorinated hydrocarbons is a well-established practice in the chemical industry. These compounds are particularly effective in preventing the decomposition of chlorinated solvents, such as trichloroethylene (B50587) (TCE), which can degrade over time, especially when exposed to heat, light, air, and certain metals, leading to the formation of corrosive hydrochloric acid (HCl).

The stabilizing action of acetylenic alcohols is generally attributed to their ability to act as acid scavengers and free-radical inhibitors. The triple bond in the ethynyl group is thought to play a crucial role in this process. While specific studies focusing exclusively on this compound are scarce, the known mechanisms for this class of compounds provide a strong basis for its potential efficacy.

Mechanism of Stabilization:

Acid Scavenging: The primary mode of degradation for many chlorinated solvents is the elimination of HCl. The acetylenic alcohol can react with the newly formed HCl, effectively neutralizing it and preventing it from catalyzing further degradation. The hydroxyl group in this compound may also contribute to this acid-scavenging capacity.

Free-Radical Inhibition: The degradation of chlorinated hydrocarbons can also proceed via free-radical chain reactions. The unsaturated ethynyl group can act as a radical trap, reacting with and neutralizing highly reactive free radicals, thereby terminating the chain reaction.

A patent from 1937 describes the use of various organic stabilizers, including those with alcohol functionalities, for chlorinated solvents like trichloroethylene to prevent corrosion. google.com While this historical context does not specifically name this compound, it lays the groundwork for the use of such compounds. Modern stabilizers for TCE include compounds like epichlorohydrin (B41342) and butylene oxide. wikipedia.org

The following table outlines the general properties and functions of acetylenic alcohols as stabilizers in chlorinated systems, which would be expected to apply to this compound.

| Property | Function in Stabilization |

| Acid Acceptor | Neutralizes acidic byproducts of degradation (e.g., HCl). |

| Free-Radical Scavenger | Terminates free-radical chain reactions that lead to decomposition. |

| Metal Deactivator | Can form complexes with metal ions that might catalyze degradation. |

| Solubility | Must be soluble in the chlorinated solvent to be effective. |

Interactive Data Table: Properties of Acetylenic Alcohols as Stabilizers

Click to view interactive data

| Stabilizer Function | Target of Interaction | Consequence |

| Acid Scavenging | Hydrochloric Acid (HCl) | Prevents acid-catalyzed degradation |

| Free-Radical Inhibition | Chlorine and other radicals | Halts chain-reaction decomposition |

| Metal Chelation | Metal ions (e.g., from storage containers) | Inhibits catalytic degradation pathways |

Emerging Research Directions and Future Perspectives on 2 Ethynylcyclohexan 1 Ol

Development of Highly Efficient and Selective Catalytic Systems for 2-Ethynylcyclohexan-1-ol (B2509798) Transformations

The dual functionality of this compound presents a rich landscape for the development of novel catalytic transformations. Future research will likely focus on creating highly efficient and selective catalytic systems to manipulate its structure and harness its synthetic potential. Key areas of investigation will include:

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective transformation of the alcohol or alkyne group is a significant frontier. This would enable the synthesis of optically pure derivatives, which are crucial for applications in medicinal chemistry and materials science.

Tandem and Cascade Reactions: The proximity of the hydroxyl and ethynyl (B1212043) groups is ideal for designing tandem or cascade reactions. A single catalyst could initiate a sequence of transformations, leading to the rapid construction of complex polycyclic or heterocyclic structures.

Recyclable Catalysts: To enhance the sustainability of synthetic processes involving this compound, research into heterogeneous and recyclable catalysts will be crucial. mdpi.com This includes catalysts supported on polymers, silica, or magnetic nanoparticles, which can be easily separated from the reaction mixture and reused. mdpi.com

| Catalyst Type | Potential Transformation of this compound | Anticipated Advantages |

| Chiral Lewis Acids | Enantioselective addition to the alkyne | Access to optically pure building blocks |

| Transition Metal Complexes (e.g., Pd, Ru, Au) | Cycloisomerization, Sonogashira coupling, Meyer-Schuster rearrangement | Formation of diverse carbocyclic and heterocyclic scaffolds wikipedia.org |

| Supported Nanoparticle Catalysts | Selective hydrogenation of the alkyne or oxidation of the alcohol | High efficiency, catalyst recyclability, and green chemistry principles |

| Biocatalysts (Enzymes) | Regio- and stereoselective hydroxylation or oxidation | Mild reaction conditions, high selectivity, and environmentally benign processes |

Integration into Supramolecular Chemistry and Self-Assembling Systems

The hydrogen-bonding capability of the hydroxyl group combined with the potential for π-π stacking interactions of the ethynyl moiety makes this compound an attractive candidate for supramolecular chemistry and the design of self-assembling systems.

Future research could explore:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ethynyl group can be deprotonated to form an acetylide, which can then coordinate to metal centers. This could allow for the incorporation of this compound as a linker in the construction of novel MOFs with tailored porosity and functionality.

Liquid Crystals and Gels: Diaryl-substituted chiral propargylic alcohols have been shown to form cyclic hexameric supramolecular assemblies. scite.ai Similar principles could be applied to derivatives of this compound to create new materials such as liquid crystals and organogels, where the self-assembly process is directed by a combination of hydrogen bonding and π-stacking interactions.

| Supramolecular System | Driving Intermolecular Forces | Potential Application |

| Crystalline Cocrystals | Hydrogen bonding, van der Waals forces | Crystal engineering, polymorphism studies |

| Metal-Organic Frameworks (MOFs) | Coordination bonds, π-π stacking | Gas storage, catalysis, sensing |

| Self-Assembled Monolayers | Chemisorption on surfaces, intermolecular interactions | Surface modification, molecular electronics |

| Organogels | Fiber entanglement through self-assembly | Smart materials, drug delivery |

Advanced Reaction Engineering for Sustainable and Efficient Production

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives will necessitate advancements in reaction engineering. A key focus will be the development of sustainable and efficient manufacturing processes.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for automated process control and optimization. researchgate.netnih.gov The synthesis of cyclohexanol (B46403) derivatives has been explored using flow chemistry, suggesting its applicability to this compound production. unimi.itnih.gov

Process Intensification: Research into process intensification strategies, such as reactive distillation or membrane reactors, could lead to more compact and energy-efficient production methods.

| Engineering Approach | Key Benefit for this compound Production |

| Continuous Flow Synthesis | Improved safety, better temperature control, ease of scalability |

| Packed-Bed Reactors | Use of heterogeneous catalysts for simplified product separation |

| In-line Analytics (e.g., IR, NMR) | Real-time reaction monitoring and optimization |

| Automated Synthesis Platforms | High-throughput screening of reaction conditions |

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique structure of this compound makes it a valuable monomer for the synthesis of novel polymers and functional materials. Interdisciplinary research will be key to unlocking its potential in this area.

Polymer Synthesis: The ethynyl group can participate in a variety of polymerization reactions, including "click" chemistry (azide-alkyne cycloaddition) and polymerization of AB2-type monomers, to create linear, branched, or cross-linked polymers. nih.govmdpi.com The cyclohexanol moiety would introduce rigidity and specific stereochemistry into the polymer backbone, influencing its thermal and mechanical properties.

Functional Materials: By incorporating other functional groups, derivatives of this compound could be used to create materials with specific optical, electronic, or biological properties. For example, conjugation with chromophores could lead to new photoluminescent materials.

Bio-based Polymers: As the chemical industry moves towards more sustainable feedstocks, research into the synthesis of this compound from bio-based precursors could open up pathways to new bio-derived polymers. nih.gov

| Material Type | Polymerization/Fabrication Method | Potential Properties and Applications |

| Polytriazoles | Azide-alkyne "click" polymerization | Thermally stable plastics, coatings |

| Cross-linked Resins | Thermal or catalytic polymerization of the alkyne | High-performance thermosets, composites |

| Functionalized Surfaces | Surface-initiated polymerization | Biocompatible coatings, sensors |

| Copolymers | Copolymerization with other monomers | Tunable mechanical and thermal properties |

Mechanistic Studies on Less Explored Reactivity Modes

A deeper understanding of the fundamental reactivity of this compound is essential for the rational design of new reactions and applications. Future research should focus on detailed mechanistic studies of its less explored reaction pathways.

Radical Reactions: The reactivity of the ethynyl group in radical-mediated transformations is an area ripe for investigation. Mechanistic studies could uncover new pathways for C-C and C-heteroatom bond formation.

Rearrangement Reactions: Propargylic alcohols are known to undergo a variety of rearrangement reactions, such as the Meyer-Schuster rearrangement. wikipedia.org A detailed mechanistic investigation of such rearrangements with this compound could reveal the influence of the cyclohexyl ring on the reaction pathway and selectivity.

Computational Studies: Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction mechanisms, transition state geometries, and the electronic factors that govern reactivity. nih.gov Such studies will be invaluable in predicting new reaction modes and guiding experimental design.

| Mechanistic Aspect | Investigative Technique | Expected Insight |

| Reaction Intermediates | In-situ spectroscopy (NMR, IR), trapping experiments | Identification of transient species (e.g., radical cations, vinylidenes) |

| Transition State Analysis | Computational chemistry (DFT), kinetic isotope effects | Understanding the energetic barriers and key bond-forming/breaking steps |

| Stereochemical Control | Chiral catalysts, stereochemical labeling studies | Elucidation of the factors governing enantioselectivity and diastereoselectivity |

| Influence of Solvation | Solvent effect studies, computational modeling | Understanding the role of the solvent in stabilizing intermediates and transition states |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Ethynylcyclohexan-1-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves alkynylation of cyclohexane derivatives using terminal alkynes under Sonogashira or Cadiot-Chodkiewicz coupling conditions. Catalysts such as Pd/Cu complexes are critical for cross-coupling efficiency, while base selection (e.g., K₂CO₃ or Et₃N) impacts deprotonation kinetics. Temperature control (60–80°C) minimizes side reactions like alkyne dimerization. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity (>95%). Reproducibility requires strict exclusion of moisture and oxygen .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The ethynyl proton (δ 2.1–2.3 ppm) and hydroxyl proton (δ 1.5–2.0 ppm, broad) are diagnostic. Cyclohexane ring protons show distinct splitting patterns (axial vs. equatorial).

- IR Spectroscopy : O-H stretch (~3200–3600 cm⁻¹) and C≡C stretch (~2100–2260 cm⁻¹) confirm functional groups.

- Mass Spectrometry : High-resolution ESI-MS provides accurate molecular weight (e.g., [M+H]⁺ at m/z 138.1045).

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .

Q. How can solvent selection be optimized for reactions involving this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while non-polar solvents (toluene) favor cycloaddition reactions. Protic solvents (MeOH) should be avoided to prevent hydroxyl group deactivation. Safety considerations (e.g., flammability, toxicity) and environmental impact (REACH compliance) must align with Green Chemistry principles .

Advanced Research Questions

Q. How can computational chemistry predict the regioselectivity of this compound in cycloaddition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict [2+2] vs. [4+2] cycloaddition pathways. Localized orbital analysis identifies electron-rich ethynyl vs. hydroxyl sites. Solvent effects are incorporated via PCM models. Validation requires comparison with experimental LC-MS and NOE spectroscopy data .

Q. What strategies resolve contradictions in reported reaction outcomes under varying catalytic systems?

- Methodological Answer : Systematic Design of Experiments (DoE) evaluates catalyst loading, solvent, and temperature interactions. Conflicting data (e.g., yield disparities) are analyzed via ANOVA to identify statistically significant variables. Reproducibility protocols from the Beilstein Journal of Organic Chemistry recommend independent replication studies and open-data sharing .

Q. How is stereochemical control achieved in asymmetric synthesis using this compound?

- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysis (e.g., Jacobsen’s Mn-salen complexes) direct stereochemistry. Diastereomeric ratios are quantified via chiral HPLC (Chiralpak® columns). Dynamic kinetic resolution under microwave irradiation enhances enantiomeric excess (ee >90%) .

Data Presentation Guidelines

Q. How should researchers document synthetic procedures for reproducibility?

- Methodological Answer : Follow the Beilstein Journal’s experimental section guidelines:

- Specify catalyst batches, solvent purification methods, and reaction monitoring (TLC/Rf values).

- Report yields as isolated masses with purity metrics (HPLC/GC).

- Deposit crystallographic data in the Cambridge Structural Database (CSD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.